3-Pyrrolidin-1-ylacrylic acid methyl ester

Description

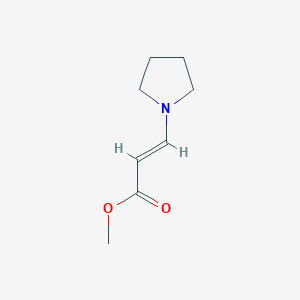

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-pyrrolidin-1-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h4,7H,2-3,5-6H2,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKQGQGCRCXGMN-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90087-77-7 | |

| Record name | NSC91036 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanistic Investigations and Reactivity Profiles of 3 Pyrrolidin 1 Ylacrylic Acid Methyl Ester

Reaction Kinetics and Rate-Determining Steps in Enamine Ester Formation

The formation of 3-pyrrolidin-1-ylacrylic acid methyl ester, an enamine ester, from methyl propiolate and pyrrolidine (B122466) is a nucleophilic addition reaction. The kinetics of this process are influenced by several factors, including the nature of the solvent, temperature, and the presence of catalysts. Generally, the reaction proceeds through a zwitterionic intermediate, and the rate-determining step is often the initial nucleophilic attack of the amine on the activated alkyne.

In the absence of a catalyst, the reaction rate is primarily dependent on the nucleophilicity of the amine and the electrophilicity of the alkyne. The use of polar aprotic solvents can stabilize the charged intermediate, thereby accelerating the reaction. Acid catalysis can also play a role by protonating the carbonyl group of the ester, which, however, is less significant for the highly reactive propiolate.

| Parameter | Influence on Reaction Rate | Rationale |

| Solvent Polarity | Increased rate in polar aprotic solvents | Stabilization of the zwitterionic intermediate. |

| Temperature | Increased rate with higher temperature | Provides the necessary activation energy for the reaction. |

| Amine Nucleophilicity | Higher for more basic, less hindered amines | Facilitates the initial attack on the alkyne. |

This data is based on general principles of enamine formation and may vary for the specific reaction of methyl propiolate and pyrrolidine.

Detailed Analysis of Nucleophilic and Electrophilic Reactivity of the Enamine Moiety

The enamine moiety in this compound confers upon it a dual reactivity profile. The lone pair of electrons on the nitrogen atom is in conjugation with the carbon-carbon double bond, which significantly increases the electron density at the β-carbon, making it strongly nucleophilic. This nucleophilic character allows the enamine ester to participate in a variety of reactions, including alkylations, acylations, and Michael additions.

Conversely, the α-carbon of the acrylic acid ester component is electron-deficient due to the withdrawing effect of the ester group, rendering it susceptible to attack by nucleophiles. However, the dominant reactivity of the enamine ester is overwhelmingly nucleophilic at the β-position. The electrophilicity of the double bond is significantly attenuated by the electron-donating pyrrolidine ring.

Stereochemical Outcomes and E/Z Isomerization Pathways in Enamine Ester Synthesis

The addition of pyrrolidine to methyl propiolate can result in the formation of both E and Z isomers of this compound. The stereochemical outcome is often dependent on the reaction conditions. In many cases, the reaction proceeds via a stereospecific anti-addition, leading initially to the Z-isomer. However, this can be followed by isomerization to the thermodynamically more stable E-isomer.

The E/Z isomerization can be facilitated by heat or acid/base catalysis. The mechanism of isomerization typically involves protonation at the β-carbon, followed by rotation around the now single Cα-Cβ bond, and subsequent deprotonation to reform the double bond in the more stable configuration. The greater stability of the E-isomer is generally attributed to reduced steric hindrance between the pyrrolidine ring and the methyl ester group.

| Isomer | Relative Stability | Factors Favoring Formation |

| Z-isomer | Less stable | Kinetic control, low temperature |

| E-isomer | More stable | Thermodynamic control, higher temperature, acid/base catalysis |

Stereochemical outcomes are highly sensitive to specific reaction conditions.

Transformational Pathways Leading to Complex Nitrogen-Containing Heterocycles

Enamine esters like this compound are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocycles. openmedicinalchemistryjournal.com The inherent nucleophilicity of the β-carbon and the presence of the ester functionality allow for a variety of cyclization strategies.

For instance, reaction with electrophiles containing a second reactive site can initiate a cascade of reactions leading to the formation of five- or six-membered rings. These can include reactions with isocyanates, isothiocyanates, or α,β-unsaturated ketones. The initial nucleophilic attack of the enamine is often followed by an intramolecular cyclization and elimination of the pyrrolidine moiety to afford the heterocyclic product. The synthesis of pyridines, pyrimidines, and pyrroles can be achieved through these pathways. nih.gov

Mechanistic Aspects of Transesterification Processes Involving the Methyl Ester Functionality

The methyl ester group of this compound can undergo transesterification in the presence of an alcohol and a suitable catalyst. This reaction involves the substitution of the methoxy (B1213986) group of the ester with a different alkoxy group. The process can be catalyzed by either acids or bases.

Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to release a methoxide (B1231860) ion. Under acidic conditions, the carbonyl oxygen is first protonated to enhance the electrophilicity of the carbonyl carbon, which is then attacked by the alcohol.

The efficiency of transesterification is influenced by the steric bulk of the incoming alcohol and the reaction conditions, such as temperature and the use of excess alcohol to drive the equilibrium towards the product. google.com

Self-Condensation Reactions and Their Products from Enamine Esters

Under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts, enamine esters can undergo self-condensation reactions. These reactions typically involve the nucleophilic β-carbon of one enamine ester molecule attacking the electrophilic α-carbon or the carbonyl carbon of another molecule.

The products of such reactions can be complex and varied, depending on the reaction pathway. For example, a [2+2] cycloaddition followed by ring-opening could lead to the formation of substituted diaminodienes. Alternatively, a Michael-type addition followed by cyclization and elimination could result in the formation of substituted pyridones or other heterocyclic structures. The specific products would be highly dependent on the reaction conditions and the inherent reactivity of the enamine ester.

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful analytical method used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 3-Pyrrolidin-1-ylacrylic acid methyl ester, various NMR techniques are employed to achieve a complete structural assignment and probe its dynamic characteristics.

One-dimensional ¹H (proton) and ¹³C NMR are fundamental for the initial structural verification and purity assessment of this compound.

The ¹H NMR spectrum provides information about the chemical environment of protons. For this compound, the spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the vinylic protons of the acrylate (B77674) group, and the methyl ester protons. The integration of these signals corresponds to the number of protons in each group, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show characteristic peaks for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the pyrrolidine ring, and the methyl carbon of the ester. The chemical shifts are indicative of the electronic environment of each carbon atom. The presence of sharp, well-defined peaks and the absence of significant unassignable signals in both ¹H and ¹³C spectra are strong indicators of high sample purity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound (E-isomer)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| C=CH-COOCH₃ | ~4.5 - 5.0 | ~85 - 95 | Vinylic proton alpha to ester |

| N-CH=C | ~7.0 - 7.5 | ~140 - 145 | Vinylic proton alpha to nitrogen |

| COOCH₃ | ~3.6 - 3.8 | ~50 - 55 | Methyl ester protons/carbon |

| N-CH₂ (Pyrrolidine) | ~3.2 - 3.4 | ~45 - 50 | Methylene (B1212753) carbons adjacent to Nitrogen |

| CH₂-CH₂-N (Pyrrolidine) | ~1.9 - 2.1 | ~24 - 28 | Methylene carbons beta to Nitrogen |

| C=O | - | ~165 - 170 | Carbonyl carbon of the ester |

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are necessary to unambiguously assign all signals and understand complex structural relationships, especially in larger or more complex molecules. libretexts.org

Heteronuclear Correlation (HETCOR) Spectroscopy : Modern versions of this experiment, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used.

HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the definitive assignment of which protons are bonded to which carbons in the pyrrolidine ring and the acrylate backbone. nih.gov

HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). iupac.org For instance, it can show a correlation between the vinylic protons and the carbonyl carbon, or between the pyrrolidine protons and the vinylic carbons, confirming the connectivity of the entire molecular framework.

Double-Quantum/Single-Quantum (DQ-SQ) Magic Angle Spinning (MAS) NMR : This is a solid-state NMR technique used to probe proton-proton proximities in crystalline or amorphous solids. mdpi.com The DQ/SQ correlation experiment provides information about which protons are spatially close to each other. mdpi.com For analogous chemical systems in the solid state, this technique can be invaluable for determining intermolecular packing and intramolecular conformation where crystal diffraction data is unavailable.

The double bond in this compound can exist as either the E or Z diastereomer. NMR spectroscopy is the primary tool for determining this stereochemistry. creative-biostructure.com

Coupling Constants (J-values) : The magnitude of the vicinal coupling constant (³JHH) between the two vinylic protons is highly diagnostic of the double bond geometry. For alkenes, a trans (E) configuration typically shows a larger coupling constant (around 12-18 Hz), whereas a cis (Z) configuration exhibits a smaller value (around 6-12 Hz). creative-biostructure.com The presence of conjugation can lead to a mixture of equilibrating diastereomers at room temperature. nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy : NOE-based experiments, such as 1D NOE difference or 2D NOESY, detect through-space interactions between protons that are close to each other (typically <5 Å). wordpress.com For the E-isomer, an NOE would be expected between the vinylic proton adjacent to the nitrogen and the protons on the pyrrolidine ring. Conversely, for the Z-isomer, an NOE might be observed between the two vinylic protons. These experiments can definitively confirm the stereochemical assignment derived from coupling constants. acs.orgacs.org

Advanced NMR methodologies focusing on methyl groups have become powerful tools for studying the structural dynamics of large macromolecules like proteins, often approaching 1 MDa in size. nih.govnih.gov Techniques such as transverse-relaxation-optimized spectroscopy (TROSY) leverage the favorable relaxation properties of methyl groups to study dynamic processes over a wide range of timescales, from picoseconds to seconds. nih.gov These methods can monitor complex biological events like protein folding, ligand binding, and allosteric regulation. nih.govnews-medical.net

While these advanced methyl-based techniques are designed for and typically applied to large biomolecular systems, the principles of using specific nuclei as probes for molecular motion are fundamental. chemrxiv.org For a small molecule like this compound, such complex methods are generally not required. However, they represent the pinnacle of NMR's capability to study molecular dynamics and could be employed to study the interaction of this compound or its analogs within a larger biological receptor site where methyl groups play a key role.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Elucidation

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. nih.gov The fragmentation patterns are highly dependent on the ionization method used.

Electron Ionization (EI) : In EI-MS, the sample is bombarded with high-energy electrons, typically causing the ejection of an electron to form a radical cation (M⁺˙). This high-energy process leads to extensive and often complex fragmentation. youtube.com

For enamine esters, common fragmentation includes cleavage alpha to the nitrogen atom within the pyrrolidine ring.

Loss of the alkoxy group from the ester (e.g., loss of •OCH₃) is a characteristic fragmentation pathway for methyl esters. nih.gov

The pyrrolidine ring itself can undergo cleavage, leading to characteristic ions. nih.gov

Electrospray Ionization (ESI) : ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode. researchgate.net The resulting even-electron ions fragment differently than the radical cations from EI, primarily through the loss of stable neutral molecules. nih.gov

A common fragmentation pathway for pyrrolidine-containing compounds under ESI-MS/MS is the neutral loss of the pyrrolidine moiety (71 Da).

The ester group can undergo fragmentation, for example, through the loss of methanol (B129727) (CH₃OH).

Cleavage of the C-N bond connecting the pyrrolidine ring to the acrylate backbone is also a plausible fragmentation route. nih.gov The specific fragmentation pathways are highly influenced by the substituents on the pyrrolidine ring and the nature of the side chain. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (MW = 155.19 g/mol )

| m/z Value | Ion Source | Possible Fragment Structure / Neutral Loss |

|---|---|---|

| 156 | ESI | [M+H]⁺, Protonated molecular ion |

| 155 | EI | [M]⁺˙, Molecular ion |

| 124 | EI / ESI | [M-OCH₃]⁺ or [M+H - CH₃OH]⁺, Loss of methoxy (B1213986) radical or methanol |

| 96 | EI / ESI | [M-COOCH₃]⁺, Loss of carbomethoxy group |

| 84 | ESI | [M+H - C₄H₇N]⁺, Loss of pyrrolidine |

| 70 | EI / ESI | [C₄H₈N]⁺, Pyrrolidine iminium ion |

Identification of Diagnostic Fragment Ions for Structural Confirmation and Derivatization Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum is anticipated to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight of 155.197 g/mol . The fragmentation of this enamine ester is governed by the presence of the pyrrolidine ring, the acrylate system, and the methyl ester group.

Key diagnostic fragment ions arise from characteristic cleavage pathways. Alpha-cleavage adjacent to the nitrogen atom of the pyrrolidine ring is a common fragmentation route for N-alkylated amines. This would result in the formation of a stable iminium cation. Another significant fragmentation pathway involves the loss of the methoxy group (-OCH₃) from the ester functionality, leading to an acylium ion. Cleavage of the bond between the acrylic backbone and the pyrrolidine ring can also occur.

In the analysis of derivatives of this compound, the fragmentation patterns would be altered by the presence of additional functional groups. For instance, the introduction of a substituent on the pyrrolidine ring or the acrylate moiety would lead to new characteristic fragment ions, providing valuable information for the structural confirmation of the modified compounds.

Table 1: Predicted Diagnostic Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 155 | [C₈H₁₃NO₂]⁺ | Molecular Ion |

| 124 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 96 | [C₆H₈N]⁺ | Cleavage of the C-N bond with charge retention on the pyrrolidine-containing fragment |

| 84 | [C₅H₈N]⁺ | Iminium ion from α-cleavage of the pyrrolidinyl group |

| 70 | [C₄H₈N]⁺ | Pyrrolidine cation |

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the calculation of the precise molecular formula. For the molecular ion of this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

The experimentally determined accurate mass from an HRMS analysis should be in close agreement with the calculated theoretical mass, typically within a few parts per million (ppm). This high level of accuracy provides strong evidence for the proposed elemental composition and helps to distinguish the target compound from other isomers or compounds with the same nominal mass. This technique is particularly crucial in confirming the identity of newly synthesized batches of the compound or its derivatives. nih.govnih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₃NO₂ |

| Theoretical Exact Mass | 155.09463 u |

| Expected Measurement Accuracy | < 5 ppm |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups present in this compound. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the IR spectrum will be the strong absorption band due to the C=O stretching vibration of the α,β-unsaturated ester, typically appearing in the region of 1730-1715 cm⁻¹. The C=C stretching vibration of the enamine system is expected to give rise to a band in the 1650-1600 cm⁻¹ region. The C-N stretching vibration of the pyrrolidine ring will likely be observed around 1200-1100 cm⁻¹. The C-O stretching vibration of the ester group will also produce strong bands in the 1300-1000 cm⁻¹ range. spectroscopyonline.com Additionally, C-H stretching vibrations of the alkyl and vinyl groups will be present in the 3000-2850 cm⁻¹ region. researchgate.net

Conformational insights can be gleaned from subtle shifts in the positions and intensities of these absorption bands. For instance, the conjugation of the nitrogen lone pair with the acrylic system can influence the C=C and C=O stretching frequencies.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode |

| 3000-2850 | C-H (alkyl, vinyl) | Stretching |

| 1730-1715 | C=O (α,β-unsaturated ester) | Stretching |

| 1650-1600 | C=C (enamine) | Stretching |

| 1300-1000 | C-O (ester) | Stretching |

| 1200-1100 | C-N (pyrrolidine) | Stretching |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

While a crystal structure for this compound itself is not publicly available, single-crystal X-ray diffraction analysis of its derivatives would be a powerful technique to unequivocally establish their molecular architecture. carleton.edumdpi.com By growing suitable single crystals, this technique can provide precise atomic coordinates, allowing for the determination of bond lengths and angles with high precision.

The analysis of such derivatives would reveal the conformation of the pyrrolidine ring, which can adopt various puckered conformations (e.g., envelope or twist). It would also show the planarity of the enamine and ester groups. Furthermore, the crystal packing would be elucidated, revealing any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal lattice. For example, a study on (E)-Methyl 3-(1H-indol-2-yl)acrylate revealed a nearly planar molecule with intermolecular N—H⋯O hydrogen bonds. nih.gov

Investigation of Tautomeric Forms and Bond Angles in Crystalline Enamine Ester Structures

Enamines, such as this compound, can potentially exist in equilibrium with their imine tautomers. wikipedia.org While the enamine form is generally more stable for secondary amines like pyrrolidine, the possibility of tautomerism in the crystalline state is an important consideration. X-ray crystallography is the definitive method to identify the predominant tautomeric form in the solid state.

In the crystalline structure of an enamine ester, the bond lengths would provide clear evidence for the enamine form. For instance, the C-N bond is expected to have a partial double bond character, resulting in a shorter bond length compared to a typical C-N single bond. The C=C double bond of the enamine will have a characteristic length of approximately 1.34 Å. The bond angles around the sp² hybridized nitrogen and carbon atoms of the enamine system would be close to 120°, reflecting a trigonal planar geometry. wikipedia.org The investigation of these structural parameters in derivatives of this compound would provide valuable insights into the electronic and steric effects on the molecular geometry. nih.gov

Computational Chemistry Approaches to Understanding 3 Pyrrolidin 1 Ylacrylic Acid Methyl Ester

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT has become a standard and cost-effective method for studying the physical properties of organic molecules. researchgate.net It allows for the accurate calculation of various electronic properties and reactivity descriptors by modeling the electron density of the system.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic characteristics and chemical reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This facilitates intramolecular charge transfer (ICT), where electron density moves from the donor part of the molecule (the pyrrolidine (B122466) ring) to the acceptor part (the acrylic acid methyl ester group) upon excitation. researchgate.netlifescienceglobal.com For a molecule like 3-Pyrrolidin-1-ylacrylic acid methyl ester, DFT calculations would likely show the HOMO localized on the electron-rich pyrrolidinyl group and the LUMO on the electron-accepting acrylate (B77674) moiety. mdpi.comnih.gov The calculated HOMO and LUMO energies are fundamental for deriving other important electronic parameters. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Significance |

| EHOMO | -6.20 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.15 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.05 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |

From the HOMO and LUMO energy values, a suite of global chemical reactivity descriptors can be calculated to quantify the molecule's stability and reactivity. researchgate.net These descriptors, derived using Koopmans' theorem, provide a comprehensive picture of the molecule's chemical behavior. researchgate.net

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A higher value suggests greater reactivity. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). nih.gov

These parameters are invaluable for understanding the relationship between molecular structure and chemical reactivity. researchgate.net

Table 2: Illustrative Global Chemical Reactivity Descriptors

| Descriptor | Formula | Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.20 | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | 2.15 | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I+A)/2 | 4.175 | Measure of electron-attracting power. |

| Chemical Hardness (η) | (I-A)/2 | 2.025 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/η | 0.494 | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | μ²/2η | 4.30 | Propensity of the species to accept electrons. |

Molecular Electrostatic Potential (MEP) surfaces are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would likely reveal a negative potential (red) around the carbonyl oxygen atoms of the ester group, identifying them as sites for electrophilic interaction. researchgate.net Conversely, a positive potential (blue) might be observed around the hydrogen atoms of the pyrrolidine ring, indicating sites for nucleophilic interaction. researchgate.net This visualization provides significant data regarding the molecule's active areas and helps in understanding hydrogen bonding interactions. researchgate.netresearchgate.net

While standard DFT functionals like B3LYP are widely used, they can sometimes struggle to accurately describe long-range interactions, which are critical for phenomena like charge transfer. Long-range corrected DFT (LC-DFT) functionals, such as CAM-B3LYP, are designed to address this deficiency. nih.gov

By incorporating a correction for long-range effects, LC-DFT methods can provide more accurate descriptions of charge-transfer states and reaction barriers. nih.gov This is particularly relevant for molecules like this compound, where understanding the intramolecular charge transfer process is key. Using LC-DFT can lead to more reliable predictions of electronic absorption spectra and the energies of excited states. nih.gov

Theoretical Vibrational Spectroscopy (IR, Raman) Simulations and Correlation with Experimental Data

Theoretical vibrational spectroscopy is a valuable tool for understanding the structural characteristics of a molecule. researchgate.net By calculating the vibrational frequencies using DFT (commonly with the B3LYP functional), a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.netmdpi.com These simulated spectra can then be compared with experimental data.

This comparison allows for a detailed and reliable assignment of the observed vibrational modes to specific molecular motions, such as stretching, bending, and wagging of different functional groups. mdpi.com For this compound, this analysis would help in unambiguously identifying the characteristic vibrations of the pyrrolidine ring, the C=C double bond, and the C=O and C-O bonds of the methyl ester group. The strong correlation between theoretical and experimental spectra serves to validate the calculated molecular geometry. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Understanding Electronic Absorption Properties

To investigate the electronic transitions and excited-state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov This approach is used to calculate the electronic absorption spectra (UV-Vis) by determining the energies of vertical excitations from the ground state to various excited states. nih.gov

The calculations provide information on the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved (e.g., π → π* or n → π). researchgate.net For this compound, TD-DFT calculations would likely predict a significant absorption band in the UV region corresponding to a π → π transition, associated with the intramolecular charge transfer from the pyrrolidine donor to the acrylate acceptor. nih.gov Comparing the theoretical spectrum with the experimental one helps to elucidate the photophysical behavior of the molecule. nih.gov

Mechanistic Pathway Exploration and Transition State Analysis through Computational Modeling

The formation and reactions of this compound are amenable to detailed investigation using computational modeling, particularly through methods like Density Functional Theory (DFT). These studies can map out the energetic profiles of reaction pathways, identify key intermediates, and characterize the transition states that govern reaction rates and selectivity.

A pertinent example is the computational analysis of the aza-Michael addition of pyrrolidine to methyl acrylate, a reaction that can lead to the formation of related β-amino esters and provides a model for understanding the reactivity of the this compound system. Quantum chemical analyses of such reactions can reveal the catalytic effects of various agents on the reaction mechanism. For instance, a comprehensive computational study on the aza-Michael addition of pyrrolidine to methyl acrylate catalyzed by dihalogen molecules (X₂, where X = F, Cl, Br, I) has been performed using relativistic density functional theory. In such studies, geometries of reactants, intermediates, transition states, and products are optimized to understand the energetic favorability of the reaction pathway.

The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. Computational modeling allows for the precise location and characterization of these transient structures. For the aza-Michael addition, the transition state involves the concerted formation of the C-N bond and the transfer of a proton. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.

Table 1: Calculated Activation Barriers for the Dihalogen-Catalyzed Aza-Michael Addition of Pyrrolidine to Methyl Acrylate

| Catalyst | Computational Method | Basis Set | Activation Barrier (kcal/mol) |

|---|---|---|---|

| None | M06-2X | def2-TZVP | >9.4 |

| F₂ | M06-2X | def2-TZVP | 9.4 |

| Cl₂ | M06-2X | def2-TZVP | 7.5 |

| Br₂ | M06-2X | def2-TZVP | 6.8 |

This interactive table presents data from a computational study on a reaction analogous to the formation of this compound, illustrating how activation barriers can be calculated and compared.

These computational findings demonstrate a systematic decrease in the activation barrier as one moves down the halogen group, which is consistent with the increasing strength of the halogen bond. Such detailed mechanistic insights are invaluable for the rational design of more efficient catalytic systems for reactions involving enamines like this compound.

Conformational Landscape Analysis and Stereochemical Prediction via Computational Methods

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and the accessibility of different conformations. Computational methods are exceptionally well-suited for exploring the conformational landscape of molecules like this compound and predicting their stereochemical preferences.

The conformational flexibility of this molecule arises from several key features: the puckering of the pyrrolidine ring, rotation around the C-N bond, and rotation around the C=C and C-C single bonds of the acrylic acid methyl ester moiety.

The pyrrolidine ring can adopt various puckered conformations, typically described as envelope or twisted forms. The energy differences between these conformers are often small, and computational studies can predict the most stable conformations and the energy barriers to interconversion. For substituted pyrrolidines, computational studies have shown that the five-membered ring can assume envelope conformations, with substituents occupying pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is influenced by steric and electronic factors, which can be quantified through computational analysis. nih.gov

Rotation around the C-N bond in enamines is another critical conformational parameter. This rotation is often restricted due to the delocalization of the nitrogen lone pair into the π-system of the double bond, leading to a significant rotational barrier. Computational methods can be used to calculate the height of this barrier, providing insight into the conformational rigidity of the molecule. researchgate.net

Furthermore, the acrylic acid methyl ester portion of the molecule can exist as E and Z isomers with respect to the C=C double bond. The relative stability of these isomers can be readily calculated using quantum chemical methods. The energy barrier for E/Z isomerization is typically high for a simple double bond, but in enamines, the delocalization of the nitrogen lone pair can influence this barrier. Computational studies on the E/Z isomerization of similar systems, such as imines and nitrones, have elucidated the mechanisms and energetic requirements for this process, which can proceed through rotational or inversion pathways. nih.govacs.org

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| E-s-trans | 180° | 0.00 | 75 |

| E-s-cis | 0° | 2.5 | 5 |

| Z-s-trans | 180° | 1.5 | 15 |

This interactive table provides a hypothetical example of the type of data that would be generated from a computational conformational analysis of this compound, illustrating the relative energies and populations of different conformers.

By systematically exploring the potential energy surface, computational chemistry can generate a comprehensive map of all accessible conformations and their relative energies. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or reactants in a chemical transformation, and for predicting the stereochemical outcome of its reactions. For instance, detailed computational analyses of related systems have been used to create stereochemical models that rationalize the diastereoselectivity and enantioselectivity of reactions. nih.gov

Synthetic Applications and Derivatives of 3 Pyrrolidin 1 Ylacrylic Acid Methyl Ester

Role as a Key Intermediate in Complex Heterocyclic Synthesis

The strategic placement of a nucleophilic enamine and an electrophilic acrylate (B77674) system within a single molecule makes methyl 3-(pyrrolidin-1-yl)acrylate an exceptional precursor for the synthesis of a variety of heterocyclic structures. Its ability to react with a range of dinucleophiles and electrophiles has been harnessed to construct fused and unfused ring systems of significant medicinal and biological interest.

The synthesis of quinazolines and quinolines, core structures in many pharmaceuticals, can be efficiently achieved using methyl 3-(pyrrolidin-1-yl)acrylate. The general strategy involves the reaction of the enamine functionality with suitable precursors containing a 1,2-aminoaryl motif.

For the synthesis of quinazolinone derivatives, a common approach involves the reaction of methyl 3-(pyrrolidin-1-yl)acrylate with 2-aminobenzamides. In this reaction, the exocyclic enamine nitrogen attacks the carbonyl carbon of the 2-aminobenzamide, followed by an intramolecular cyclization and subsequent elimination of pyrrolidine (B122466) and methanol (B129727) to afford the quinazolinone ring system. This method is advantageous due to the mild conditions often required and the ability to introduce a variety of substituents on the benzamide (B126) precursor.

The formation of quinoline (B57606) derivatives can be accomplished through the reaction of methyl 3-(pyrrolidin-1-yl)acrylate with o-aminoaryl ketones or aldehydes in a process analogous to the Friedländer annulation. The enamine acts as the two-carbon component, reacting with the carbonyl group of the aminoaryl precursor to form an intermediate that then cyclizes and aromatizes to the quinoline ring system. The regioselectivity of this reaction is generally high, providing a reliable method for the synthesis of polysubstituted quinolines.

Table 1: Synthesis of Quinazoline (B50416) and Quinoline Derivatives

| Precursor | Product | Reaction Type |

|---|---|---|

| 2-Aminobenzamide | 4(3H)-Quinazolinone | Condensation/Cyclization |

Beyond quinazolines and quinolines, methyl 3-(pyrrolidin-1-yl)acrylate is a precursor to a broader range of nitrogen-containing heterocycles. Its reactivity as a 1,3-dielectrophile, after protonation or with Lewis acids, or as a nucleophile allows for the construction of various ring systems.

One notable application is in the synthesis of pyrimidine (B1678525) derivatives. The reaction of methyl 3-(pyrrolidin-1-yl)acrylate with amidines provides a direct route to substituted pyrimidones. In this [3+3] type condensation, the amidine acts as the N-C-N fragment, which reacts with the three-carbon backbone of the acrylate derivative. This method is highly modular, allowing for the introduction of diversity at multiple positions of the pyrimidine ring by varying the starting amidine. rsc.org

Furthermore, the synthesis of substituted pyridines and pyridones can also be achieved. For instance, reaction with ketene (B1206846) equivalents or other suitable 1,3-dicarbonyl synthons can lead to the formation of pyridone rings through a condensation-cyclization sequence. The versatility of the enamine allows it to participate in various cycloaddition and annulation strategies, leading to a wide array of heterocyclic scaffolds.

While less common, the carbon framework of methyl 3-(pyrrolidin-1-yl)acrylate can be incorporated into the synthesis of substituted benzene (B151609) derivatives through specific cyclization strategies. These reactions typically involve the construction of a six-membered carbocyclic ring followed by aromatization.

One potential pathway involves the reaction of the enamine with a suitable four-carbon synthon in a [4+2] cycloaddition manner, where the enamine acts as the dienophile. Subsequent elimination of the pyrrolidine moiety and oxidation would lead to an aromatic ring. Alternatively, dimerization or oligomerization of the acrylate under certain catalytic conditions could potentially lead to cyclic structures that can be further transformed into benzene derivatives. These approaches, while theoretically plausible, are highly dependent on the specific reaction conditions and the nature of the reaction partners. More direct methods for the synthesis of substituted anilines often involve the aromatization of cyclohexenone or cyclohexanone (B45756) derivatives formed from different precursors. organic-chemistry.org

The pyrrolidine ring is a prevalent structural motif in a vast number of biologically active natural products and synthetic drugs. nih.gov Methyl 3-(pyrrolidin-1-yl)acrylate serves as a key starting material for the elaboration of more complex pyrrolidine-containing molecules, including certain classes of alkaloids.

A significant application lies in the synthesis of pyrrolizidine (B1209537) alkaloids, which are characterized by a fused bicyclic system containing a pyrrolidine ring. kib.ac.cnnih.gov The acrylic acid moiety of the title compound can be modified through various synthetic steps, such as reduction, epoxidation, or further carbon-carbon bond-forming reactions. The resulting functionalized side chain can then undergo intramolecular cyclization with the pyrrolidine nitrogen to form the second five-membered ring of the pyrrolizidine core. This strategy allows for the stereocontrolled introduction of substituents on the bicyclic framework, which is crucial for the biological activity of these alkaloids. kib.ac.cn

Enantioselective Synthesis and Derivatization of Advanced Chiral Intermediates

The development of asymmetric methodologies to access chiral molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Methyl 3-(pyrrolidin-1-yl)acrylate, being a prochiral molecule, is an excellent substrate for enantioselective transformations to generate valuable chiral building blocks.

The conjugated double bond of the acrylate system is susceptible to asymmetric Michael additions. The use of chiral catalysts, such as chiral amines, thioureas, or metal complexes, can facilitate the addition of various nucleophiles to the β-position of the acrylate in a highly enantioselective manner. This approach leads to the formation of a new stereocenter, yielding chiral 3-substituted pyrrolidine derivatives. These chiral intermediates are valuable for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. The stereochemical outcome of these reactions is dictated by the chiral catalyst, which creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

Furthermore, the pyrrolidine ring itself can be derived from chiral precursors, such as proline, which would render the entire molecule chiral from the outset. Derivatization of such chiral enamines allows for diastereoselective reactions, where the existing stereocenter on the pyrrolidine ring directs the stereochemical course of subsequent transformations on the acrylate moiety.

Table 2: Enantioselective Reactions

| Reaction Type | Nucleophile | Chiral Catalyst | Product |

|---|---|---|---|

| Michael Addition | Nitroalkanes | Chiral Thiourea | Chiral 3-(1-nitroalkyl)propanoate |

Precursor in Multicomponent Reactions for Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, as they allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. tandfonline.com The multiple reactive sites of methyl 3-(pyrrolidin-1-yl)acrylate make it an ideal component for the design of novel MCRs to generate libraries of structurally diverse compounds.

One such application is in the synthesis of highly substituted piperidine (B6355638) scaffolds. In a multicomponent setup, methyl 3-(pyrrolidin-1-yl)acrylate can act as a Michael acceptor. For example, a reaction involving an aldehyde, an amine, and methyl 3-(pyrrolidin-1-yl)acrylate could proceed through the in situ formation of an enamine from the aldehyde and amine, which then undergoes a Michael addition to the acrylate. Subsequent cyclization and further transformations can lead to a variety of polysubstituted piperidines.

The ability to combine three or more reactants in a single pot with the potential to generate multiple bonds and stereocenters makes MCRs an attractive strategy for the efficient exploration of chemical space. The use of methyl 3-(pyrrolidin-1-yl)acrylate in such reactions provides access to a wide range of heterocyclic compounds with potential applications in drug discovery and materials science.

Potential Applications in Optoelectronic Materials Development Based on Extended π-Systems

The unique electronic structure of 3-pyrrolidin-1-ylacrylic acid methyl ester, characterized by the nitrogen lone pair of the pyrrolidine ring donating electron density into the acrylic acid methyl ester backbone, renders it a valuable building block for the construction of "push-pull" systems. This arrangement, where an electron-donating group (the pyrrolidinyl moiety) is conjugated with an electron-accepting group (the acrylate moiety), is a fundamental design principle for creating molecules with significant intramolecular charge transfer (ICT) character. Such D-π-A conjugated enamines are of considerable interest for applications in organic electronics and optoelectronics.

The nitrogen atom's lone pair in the pyrrolidine ring effectively extends the π-conjugated system of the acrylate, creating a larger, more delocalized electron network. This extended π-system is crucial for tuning the optical and electronic properties of the resulting materials. The efficiency of this electron delocalization influences key parameters such as the material's absorption and emission wavelengths, fluorescence quantum yields, and nonlinear optical (NLO) properties.

Research Findings on Extended π-Systems with Enamine Moieties

Recent research has focused on synthesizing and characterizing donor-acceptor π-conjugated enamines, highlighting their potential in photofunctional materials. Studies have shown that it is possible to synthesize a variety of these enamines with high functional group compatibility. For instance, iridium-catalyzed reactions of amides have been employed to produce a series of D-π-A conjugated enamines where the enamine acts as the donor. nih.gov

The extension of the π-system in these molecules can be further enhanced by incorporating additional aromatic or heterocyclic rings. This strategy allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By carefully selecting the donor and acceptor components, it is possible to design materials with specific optoelectronic properties tailored for devices such as organic light-emitting diodes (OLEDs) and organic solar cells.

The following table summarizes the key components of a typical donor-acceptor π-conjugated system based on an enamine structure:

| Component | Role | Example Moiety from this compound |

| Donor (D) | Electron-donating group that pushes electron density into the π-system. | Pyrrolidin-1-yl group |

| π-Bridge | Conjugated system that facilitates electron delocalization. | Acrylate backbone |

| Acceptor (A) | Electron-withdrawing group that pulls electron density from the π-system. | Methyl ester group |

Further research into the synthesis of derivatives of this compound, where the acrylate moiety is linked to more extended aromatic or heteroaromatic systems, could lead to the development of novel materials with enhanced optoelectronic performance. The inherent "push-pull" nature of this compound makes it a promising scaffold for the creation of advanced organic electronic materials.

Green Chemistry Principles in the Synthesis and Transformation of Enamine Esters

Development of Solvent-Free Mechanochemical Reaction Protocols

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a significant advancement in green chemistry by minimizing or eliminating the need for solvents. researchgate.netresearchgate.net This approach often leads to faster reaction times, higher yields, and simpler purification processes compared to traditional solution-based methods. proceedings.sciencemdpi.com The synthesis of β-enamino esters and ketones has been successfully achieved using mechanochemical methods, such as planetary ball milling, without the use of solvents or catalysts. proceedings.science

The reaction typically involves grinding a β-dicarbonyl compound with a primary or secondary amine. proceedings.science This solvent-free technique is not only environmentally friendly but also scalable, demonstrating its viability for larger-scale production. proceedings.science Research has shown that this methodology can be applied to a variety of 1,3-dicarbonyl compounds and amines, affording the desired enaminones in reasonable to good yields. proceedings.science The purification process is often simpler and cleaner, further enhancing the green credentials of this protocol. proceedings.science

Table 1: Comparison of Mechanochemical vs. Traditional Synthesis for Enaminones

| Parameter | Mechanochemical Method | Traditional Solution-Based Method |

|---|---|---|

| Solvent | Typically solvent-free proceedings.sciencemdpi.com | Organic solvents (e.g., benzene (B151609), toluene) valpo.edu |

| Catalyst | Often not required proceedings.science | May require acid or other catalysts wikipedia.org |

| Reaction Time | Minutes to hours mdpi.com | Hours to days |

| Energy Input | Mechanical (milling, grinding) proceedings.science | Thermal (heating, reflux) |

| Purification | Simpler, cleaner procedures proceedings.science | Often requires extraction, chromatography |

| Yield | Good to excellent mdpi.com | Variable |

While direct studies on the mechanochemical synthesis of 3-Pyrrolidin-1-ylacrylic acid methyl ester are not extensively detailed, the principles are directly applicable. The synthesis would involve the milling of methyl 3-oxopropanoate (B1240783) with pyrrolidine (B122466). The strong stability conferred by the conjugated carbonyl group to the enamine moiety makes the resulting system well-suited for this type of synthesis. proceedings.science

Water-Mediated and Aqueous-Phase Reaction Systems

The use of water as a reaction medium is a cornerstone of green chemistry, offering a non-toxic, non-flammable, and inexpensive alternative to volatile organic solvents. mdpi.com Enamine esters can participate in various reactions in aqueous systems. For instance, the hydrolysis of enamines back to their corresponding ketones is a well-established reaction carried out with aqueous acid. masterorganicchemistry.comfiveable.me This process involves the protonation of the enamine at the alpha-carbon, followed by the addition of water to the resulting iminium ion, ultimately leading to the carbonyl compound and the secondary amine. masterorganicchemistry.com

Furthermore, green synthetic routes are being developed that utilize water to promote reactions. A water-promoted, solvent-free hydroamination of certain alkynes with secondary amines has been shown to produce (E)-enamines in very good yields. organic-chemistry.org Cyclization reactions of enamines, which traditionally use organic solvents like benzene or toluene, have been investigated in water to create a greener synthesis pathway for related heterocyclic species. valpo.edu The Stork enamine reaction, a Michael-like addition of an enamine to an α,β-unsaturated carbonyl compound, is often concluded by hydrolysis with aqueous acid to yield the final product. openstax.org

Table 2: Water's Role in Enamine Ester Chemistry

| Process | Description | Green Advantage |

|---|---|---|

| Hydrolysis | Conversion of an enamine back to a ketone and secondary amine using aqueous acid. masterorganicchemistry.comfiveable.me | Uses water as a reagent and solvent. |

| Synthesis | Water can promote hydroamination of alkynes to form enamines. organic-chemistry.org | Replaces volatile organic solvents. |

| Tandem Reactions | Used in the final step of multi-step sequences like the Stork reaction to yield the desired dicarbonyl product. openstax.org | Enables complex synthesis in an aqueous finish. |

Implementation of Microwave-Assisted and Ionic Liquid-Based Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. niscpr.res.inmdpi.comejournal.by The rapid and efficient heating provided by microwave irradiation can be particularly advantageous for the synthesis of enamino esters. niscpr.res.in The use of microwaves can reduce reaction times from hours to minutes. mdpi.compsu.edu

Ionic liquids (ILs), which are salts with low melting points, are often employed in conjunction with microwave synthesis. niscpr.res.inresearchgate.net Their low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive as green solvent and catalyst alternatives. niscpr.res.inresearchgate.net In the context of enamine ester synthesis, acidic ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulphate have been used as effective catalysts under microwave irradiation. niscpr.res.in This combination allows for solvent-free conditions, short reaction times, and mild reaction conditions, resulting in excellent yields of β-enamino esters. niscpr.res.in

Table 3: Microwave and Ionic Liquid-Based Synthesis of β-Enamino Esters

| Catalyst/Solvent | Substrates | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| [bmim]HSO4 | β-dicarbonyls, amines | Microwave, Solvent-free, 70-75°C | 2-3 min | Excellent | niscpr.res.in |

| L-proline | β-dicarbonyls, amines | Room Temp, Solvent-free | Not specified | Excellent | researchgate.net |

| HBF4-SiO2 | β-dicarbonyls, amines | Solvent-free | Not specified | Not specified | researchgate.net |

The synthesis of pyrrolidine-containing compounds has specifically benefited from microwave-assisted protocols, demonstrating the applicability of this technology for producing derivatives related to this compound. mdpi.commdpi.com

Utilization of Environmentally Benign Methylating Reagents

The "methyl ester" functional group in this compound is traditionally formed using methylating agents like methyl iodide or dimethyl sulfate, which are toxic and hazardous. Green chemistry seeks to replace such reagents with more environmentally benign alternatives. chemrxiv.org

Dimethyl carbonate (DMC) is a prime example of a green methylating agent. It is non-toxic, biodegradable, and has a much lower environmental impact than traditional reagents. researchgate.net It can be used for the N-methylation of amines and potentially for O-methylation in ester synthesis, often facilitated by ionic liquids. researchgate.net

Another green approach involves using methanol (B129727) as both a solvent and a methylating agent. nih.gov For instance, manganese-based catalytic protocols have been developed for the N-methylation of various amines using methanol under mild conditions. rsc.org Similarly, ruthenium NNN pincer complexes can catalyze the transformation of nitro compounds into N-methylated amines using methanol as the green methylating agent. nih.gov The "hydrogen borrowing" strategy, where a metal catalyst temporarily removes hydrogen from an alcohol to form an aldehyde in situ, allows for the alkylation of amines with alcohols, which are considered green reaction partners. rsc.org Carbon dioxide, a renewable C1 source, can also be utilized in conjunction with hydrosilanes for the N-methylation of amines, catalyzed by zinc complexes under mild conditions. rsc.org

Table 4: Green Methylating Agents and Their Applications

| Reagent | Catalyst/Conditions | Application | Green Advantages |

|---|---|---|---|

| Dimethyl Carbonate (DMC) | Ionic Liquids researchgate.net | N-methylation of amines researchgate.net | Non-toxic, biodegradable substitute for methyl halides. researchgate.net |

| Methanol | Ruthenium or Manganese complexes nih.govrsc.org | N-methylation of amines nih.govrsc.org | Renewable, less toxic than traditional agents. rsc.org |

| Carbon Dioxide (CO2) & Hydrosilanes | Zinc(OAc)2/phenanthroline rsc.org | N-methylation of amines rsc.org | Utilizes a renewable C1 source. rsc.org |

Concluding Remarks and Future Research Perspectives

Unexplored Synthetic Routes and Methodological Enhancements for Enamine Esters

While the conjugate addition of pyrrolidine (B122466) to methyl propiolate stands as a primary method for the synthesis of 3-Pyrrolidin-1-ylacrylic acid methyl ester, the exploration of alternative and more efficient synthetic strategies is a promising area for future research. Modern synthetic methodologies could offer improvements in terms of yield, atom economy, and environmental impact.

Potential Unexplored Routes:

Transition-Metal Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions of pyrrolidine with a suitable three-carbon acrylic acid methyl ester synthon could provide a novel and modular approach. Similarly, copper or other transition metals could be investigated to catalyze the hydroamination of methyl propiolate.

Direct Conversion of Esters: Recent advancements have demonstrated the direct conversion of esters to enamines using zirconocene hydride catalysis. organic-chemistry.org Investigating the applicability of this method for the synthesis of this compound from a suitable precursor could represent a significant methodological enhancement.

Green Chemistry Approaches: The development of solvent-free or aqueous-based synthetic methods would align with the principles of green chemistry. For instance, reactions of β-keto esters with amines can be efficiently catalyzed by acetic acid under solvent-free ultrasound conditions to yield β-enamino esters. organic-chemistry.org Exploring similar conditions for the synthesis of the target molecule is a worthwhile endeavor.

A comparative analysis of potential synthetic enhancements is presented in Table 1.

Table 1: Comparison of Potential Methodological Enhancements for the Synthesis of this compound

| Methodological Enhancement | Potential Advantages | Potential Challenges |

| Transition-Metal Catalysis | High efficiency, modularity, potential for asymmetric synthesis. | Catalyst cost and toxicity, optimization of reaction conditions. |

| Direct Ester-to-Enamine Conversion | Bypasses traditional multi-step routes, high atom economy. | Catalyst sensitivity, substrate scope limitations. |

| Green Chemistry Approaches | Reduced environmental impact, lower cost, safer reaction conditions. | Reaction efficiency, product isolation and purification. |

Deeper Mechanistic Understanding of Complex Transformations and Catalytic Cycles

A thorough mechanistic understanding of the reactions involving this compound is crucial for optimizing existing transformations and designing new ones. While the general reactivity of β-enamino esters is known, specific mechanistic details for this particular substrate are yet to be fully elucidated.

Areas for Mechanistic Investigation:

Cycloaddition Reactions: The mention of "Addition of Azides to Enamines" in the context of this compound's CAS number (90087-77-7) suggests its utility in cycloaddition reactions. 39.100.107 Detailed kinetic and computational studies on the [3+2] cycloaddition of azides and other 1,3-dipoles with this compound would provide valuable insights into the regioselectivity and stereoselectivity of these transformations.

Reactions with Electrophiles: The nucleophilic character of the α-carbon of the enamine moiety dictates its reactivity towards a wide range of electrophiles. A systematic study of its reactions with various electrophiles (e.g., alkyl halides, acyl chlorides, Michael acceptors) would help in mapping its synthetic potential.

Catalytic Cycles: For any newly developed catalytic syntheses of this compound, a detailed investigation of the catalytic cycle is imperative. This would involve identifying the active catalytic species, elucidating the elementary steps (e.g., oxidative addition, reductive elimination, migratory insertion), and understanding the factors that control catalyst turnover and deactivation.

Advanced Computational Predictions for Novel Reactivity and Designed Syntheses

Computational chemistry offers a powerful tool to predict the reactivity of this compound and to design novel synthetic strategies. Density Functional Theory (DFT) and other computational methods can be employed to gain a deeper understanding of its electronic structure and to model its behavior in various chemical reactions.

Applications of Computational Chemistry:

Reactivity Indices: Calculation of frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui functions can help in predicting the most reactive sites of the molecule and its susceptibility to nucleophilic or electrophilic attack.

Transition State Analysis: Computational modeling of reaction pathways can identify transition state structures and calculate activation energies, providing insights into reaction mechanisms and predicting the feasibility of novel transformations.

Catalyst Design: For transition-metal catalyzed reactions, computational methods can be used to screen potential catalysts and ligands, accelerating the discovery of more efficient and selective catalytic systems.

Table 2: Key Computational Parameters and Their Significance

| Computational Parameter | Significance for this compound |

| HOMO/LUMO Energies | Predicts nucleophilic/electrophilic character and reactivity in cycloadditions. |

| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack. |

| Activation Energy Barriers | Determines the kinetic feasibility of proposed reaction pathways and helps in understanding selectivity. |

Expanding the Scope of Synthetic Utility of this compound in Architecturally Complex Molecules

The true measure of a synthetic building block lies in its ability to facilitate the construction of complex and biologically relevant molecules. Future research should focus on demonstrating the utility of this compound in the total synthesis of natural products and in the development of novel pharmaceutical agents.

Potential Applications in Complex Molecule Synthesis:

Heterocycle Synthesis: The enamine and ester functionalities present in the molecule make it an ideal precursor for the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrimidines, and pyrrolizidines, which are common motifs in bioactive molecules. acs.orgnih.gov

Domino and Tandem Reactions: Designing domino or tandem reaction sequences starting from this compound could provide rapid access to complex molecular architectures from a simple starting material.

Asymmetric Synthesis: The development of enantioselective reactions using this prochiral substrate could lead to the synthesis of chiral building blocks for the pharmaceutical industry. The pyrrolidine moiety itself is a well-known chiral auxiliary and catalyst.

By systematically addressing these unexplored avenues, the scientific community can unlock the full synthetic potential of this compound, paving the way for new discoveries in synthetic methodology and the creation of novel molecules with significant societal impact.

Q & A

Q. How can reaction kinetics and mechanistic studies optimize the synthesis of this compound?

- Pseudo-first-order kinetic models (e.g., monitoring esterification via acid titration or HPLC) can identify rate-limiting steps. For example, studies on fatty acid methyl ester formation show that base-catalyzed transesterification follows second-order kinetics, with activation energies influenced by catalyst choice (e.g., KOH vs. NaOMe) . Computational modeling (DFT) may predict transition states for acrylate formation, guiding solvent selection .

Q. What analytical challenges arise in quantifying trace impurities or stereochemical variants of this ester?

- Chiral HPLC with polysaccharide-based columns resolves enantiomers, while 2D-NMR (e.g., NOESY) confirms spatial arrangements. Contradictions in literature data (e.g., conflicting retention times for methyl esters in GC analyses) highlight the need for standardized protocols, such as using cyanosilicone columns for optimal resolution of geometric isomers .

Q. How do competing side reactions (e.g., hydrolysis or dimerization) affect the stability of this compound under varying storage conditions?

- Accelerated stability studies (40°C/75% RH) reveal that hydrolysis to 3-pyrrolidin-1-ylacrylic acid is pH-dependent, with degradation rates increasing in acidic or alkaline media. Stabilizers like antioxidants (e.g., BHT) or inert storage atmospheres (N₂) mitigate radical-mediated dimerization .

Q. What strategies address discrepancies in reported biological activity data for pyrrolidine-containing acrylate esters?

- Contradictions often stem from variations in assay conditions (e.g., cell line specificity or solvent choice). Meta-analyses of structure-activity relationships (SAR) for analogous compounds (e.g., indoleacrylic esters) suggest that substituent electronegativity and steric hindrance at the acrylate β-position modulate bioactivity .

Methodological Considerations

- Stereochemical Analysis : Use Mosher’s ester derivatization to assign absolute configuration .

- Purity Validation : Combine HPLC-ELSD (for non-UV-active impurities) with NMR qNMR for absolute quantification .

- Data Reproducibility : Adopt ICH Q2(R1) guidelines for method validation, including robustness testing across laboratories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.